

# Pulrodemstat (CC-90011): A Technical Guide to its Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Pulrodemstat |           |
| Cat. No.:            | B3324279     | Get Quote |

#### Introduction

Pulrodemstat, also known as CC-90011, is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[4][5] Specifically, LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][5] Dysregulation and overexpression of LSD1 are hallmarks of numerous human cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors.[3][4][6] By inhibiting cell differentiation and promoting proliferation, LSD1 contributes to tumorigenesis and disease progression.[6] Pulrodemstat's reversible inhibition of LSD1 presents a promising therapeutic strategy for a range of oncologic malignancies.[2][7] This document provides a comprehensive overview of the mechanism, preclinical and clinical data, and experimental methodologies related to the antineoplastic activity of Pulrodemstat.

## **Core Mechanism of Action**

**Pulrodemstat** functions by binding to and inhibiting LSD1, which leads to an increase in H3K4 and H3K9 methylation.[8] This epigenetic modification alters gene expression, leading to the upregulation of tumor suppressor genes and the downregulation of genes that promote tumor growth.[8] The inhibition of LSD1 by **Pulrodemstat** has been shown to induce differentiation in cancer cells, such as in AML and SCLC, and to trigger apoptosis, as observed in head and



neck squamous cell carcinoma (HNSCC).[2][9][10] Unlike many other LSD1 inhibitors that form a covalent bond with the FAD cofactor, **Pulrodemstat** is a reversible inhibitor, a characteristic that may offer a more favorable safety profile.[7][11]



Click to download full resolution via product page

Caption: Mechanism of Action of **Pulrodemstat** via LSD1 Inhibition.

# **Preclinical Antineoplastic Activity**

The anticancer effects of **Pulrodemstat** have been demonstrated in a variety of preclinical models, spanning enzymatic assays, cell-based studies, and in vivo xenografts.

#### In Vitro Efficacy

**Pulrodemstat** is a highly potent inhibitor of the LSD1 enzyme. It has shown significant antiproliferative and differentiation-inducing activity across a panel of cancer cell lines, particularly in hematological malignancies and solid tumors with neuroendocrine features.

Table 1: In Vitro Activity of **Pulrodemstat** 



| Assay Type              | Target/Cell<br>Line | Endpoint                              | Potency Value | Citation(s) |
|-------------------------|---------------------|---------------------------------------|---------------|-------------|
| Enzymatic<br>Inhibition | LSD1                | IC50                                  | 0.25 nM       | [2][12]     |
| Cell<br>Differentiation | THP-1 (AML)         | EC <sub>50</sub> (CD11b<br>Induction) | 7 nM          | [2]         |
| Antiproliferation       | Kasumi-1 (AML)      | EC <sub>50</sub>                      | 2 nM          | [2]         |
| Gene<br>Suppression     | SCLC (H209)         | EC <sub>50</sub> (GRP<br>Suppression) | 3 nM          | [2]         |
| Gene<br>Suppression     | SCLC (H1417)        | EC₅o (GRP<br>Suppression)             | 4 nM          | [2]         |
| Antiproliferation       | SCLC (H1417)        | EC <sub>50</sub>                      | 6 nM          | [12]        |
| Antiproliferation       | HNSCC (Cal-27)      | IC50                                  | 2.42 μΜ       | [9]         |

| Antiproliferation | HNSCC (SCC-9) | IC50 | 0.52  $\mu$ M |[9] |

#### **In Vivo Efficacy**

In animal models, orally administered **Pulrodemstat** has demonstrated robust tumor growth inhibition and target engagement.

Table 2: In Vivo Activity of Pulrodemstat

| Cancer<br>Type                         | Model                                     | Dosing                                 | Endpoint                               | Result                                    | Citation(s) |
|----------------------------------------|-------------------------------------------|----------------------------------------|----------------------------------------|-------------------------------------------|-------------|
| Small Cell<br>Lung<br>Cancer<br>(SCLC) | Patient-<br>Derived<br>Xenograft<br>(PDX) | 5 mg/kg,<br>oral, daily<br>for 30 days | Tumor<br>Growth<br>Inhibition<br>(TGI) | 78% TGI<br>with no<br>body<br>weight loss | [2][12]     |

| Small Cell Lung Cancer (SCLC) | Human Tumor Xenograft (H1417) | 2.5 - 5 mg/kg, oral, daily for 4 days | GRP mRNA Suppression | Dose-dependent downregulation of GRP [2][5] |



#### **Clinical Evaluation**

**Pulrodemstat** has been evaluated in Phase I/II clinical trials for advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma (NHL). The studies aimed to determine its safety, tolerability, maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and preliminary efficacy.

Table 3: Summary of Clinical Trial Data (NCT02875223)

| Parameter                                     | Value/Observation                                                | Citation(s) |
|-----------------------------------------------|------------------------------------------------------------------|-------------|
| Dosing & Safety                               |                                                                  |             |
| Recommended Phase II Dose<br>(RP2D)           | 60 mg, once per week                                             | [6][13]     |
| Maximum Tolerated Dose (MTD)                  | 80 mg, once per week                                             | [6][13]     |
| Most Common TRAE*                             | Thrombocytopenia<br>(manageable with dose<br>modification)       | [11][13]    |
| Clinical Activity                             |                                                                  |             |
| Relapsed/Refractory Marginal<br>Zone Lymphoma | 1 patient achieved a complete response (ongoing at cycle 58)     | [11]        |
| Neuroendocrine Neoplasms<br>(NENs)            | 3 patients achieved stable<br>disease for ≥ 9 cycles             | [11]        |
| Pharmacodynamic Markers                       | Decreased levels of<br>neuroendocrine peptides<br>(CgA, pro-GRP) | [6][11]     |

<sup>\*</sup>TRAE: Treatment-Related Adverse Event

The clinical data suggest that **Pulrodemstat** is generally well-tolerated with a manageable safety profile. Importantly, it has demonstrated durable clinical responses in heavily pretreated patients, particularly those with neuroendocrine neoplasms and certain lymphomas.[6][11][13]



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate **Pulrodemstat**'s antineoplastic potential.

#### In Vitro LSD1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor against purified LSD1 enzyme.



Click to download full resolution via product page



Caption: Workflow for an in vitro LSD1 enzymatic inhibition assay.

Methodology Detail: A typical fluorometric LSD1 assay kit is used.[14] The reaction involves incubating recombinant human LSD1 enzyme with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of **Pulrodemstat**. The demethylation reaction produces formaldehyde, which is subsequently measured by a coupled reaction that generates a fluorescent product. Fluorescence is read using a microplate reader, and the data are normalized to no-inhibitor and no-enzyme controls to calculate the percent inhibition for each concentration. The IC50 value is then determined by fitting the dose-response curve.[14]

#### **Cell Proliferation (CCK-8) Assay**

This protocol is used to assess the antiproliferative effects of **Pulrodemstat** on cancer cell lines.

Methodology Detail: Cancer cells (e.g., HNSCC lines Cal-27, SCC-9) are seeded in 96-well plates and allowed to adhere overnight.[10][15] The following day, the culture medium is replaced with fresh medium containing serial dilutions of **Pulrodemstat** or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48-72 hours). Following incubation, Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC<sub>50</sub> is determined from the resulting dose-response curve.[15]

#### In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of **Pulrodemstat** in a mouse model.

Methodology Detail: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., SCLC cells).[12] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The treatment group receives **Pulrodemstat** orally at a specified dose and schedule (e.g., 5 mg/kg, daily), while the control group receives a vehicle.[12] Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors are excised and weighed. The Tumor Growth Inhibition (TGI) percentage is calculated to determine efficacy.[2][12]



## **Signaling and Logic Diagrams**

Visualizing the complex biological relationships provides a clearer understanding of **Pulrodemstat**'s role in cancer therapy.



Click to download full resolution via product page

Caption: The role of LSD1 overexpression in cancer progression.

## Conclusion

**Pulrodemstat** is a promising, potent, and selective reversible inhibitor of LSD1 with significant antineoplastic potential. Preclinical data robustly support its mechanism of action and demonstrate strong antitumor efficacy in both in vitro and in vivo models of various cancers, including AML, SCLC, and HNSCC.[2][9] Early-phase clinical trials have established a manageable safety profile and have shown encouraging signs of durable clinical activity in patients with advanced malignancies.[6][11] The reversible nature of its inhibition may provide



a safety advantage over irreversible inhibitors.[11] Ongoing and future research will further delineate the therapeutic utility of **Pulrodemstat**, both as a monotherapy and in combination with other anticancer agents, aiming to expand its application and improve outcomes for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pulrodemstat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulrodemstat | C24H23F2N5O2 | CID 118483201 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 inhibition assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Pulrodemstat (CC-90011): A Technical Guide to its Antineoplastic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324279#exploring-the-antineoplastic-potential-of-pulrodemstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com